Cas no 1261925-54-5 (3-Bromo-5-(2-chloro-4-methylphenyl)phenol)

3-Bromo-5-(2-chloro-4-methylphenyl)phenol is a halogenated phenolic compound with a molecular structure featuring both bromo and chloro substituents, enhancing its reactivity and potential utility in organic synthesis. The presence of a methyl group on the phenyl ring contributes to its steric and electronic properties, making it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern allows for selective functionalization, facilitating the synthesis of complex molecules. The compound’s stability under standard conditions ensures reliable handling and storage. Its structural features make it particularly valuable in cross-coupling reactions and as a building block for advanced heterocyclic frameworks.
3-Bromo-5-(2-chloro-4-methylphenyl)phenol structure
1261925-54-5 structure
Product Name:3-Bromo-5-(2-chloro-4-methylphenyl)phenol
CAS No:1261925-54-5
MF:C13H10BrClO
MW:297.574902057648
MDL:MFCD18316093
CID:2763894
PubChem ID:53221816
Update Time:2025-06-08

3-Bromo-5-(2-chloro-4-methylphenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • MFCD18316093
    • 5-Bromo-2'-chloro-4'-methyl[1,1'-biphenyl]-3-ol
    • 1261925-54-5
    • DTXSID10686415
    • 3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95%
    • 3-BROMO-5-(2-CHLORO-4-METHYLPHENYL)PHENOL
    • 3-Bromo-5-(2-chloro-4-methylphenyl)phenol
    • MDL: MFCD18316093
    • Inchi: 1S/C13H10BrClO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3
    • InChI Key: YCWDUHDITVXKCE-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(C=1)C1C=CC(C)=CC=1Cl)O

Computed Properties

  • Exact Mass: 295.96036Da
  • Monoisotopic Mass: 295.96036Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 20.2Ų

3-Bromo-5-(2-chloro-4-methylphenyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB322299-5 g
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95%; .
1261925-54-5 95%
5g
€1159.00 2023-04-26
abcr
AB322299-5g
3-Bromo-5-(2-chloro-4-methylphenyl)phenol, 95%; .
1261925-54-5 95%
5g
€1159.00 2025-02-21

3-Bromo-5-(2-chloro-4-methylphenyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:1261925-54-5)
Order Number:A1122668
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:30
Price ($):687.0
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Additional information on 3-Bromo-5-(2-chloro-4-methylphenyl)phenol

Professional Introduction to Compound with CAS No. 1261925-54-5 and Product Name: 3-Bromo-5-(2-chloro-4-methylphenyl)phenol

The compound with the CAS number 1261925-54-5 and the product name 3-Bromo-5-(2-chloro-4-methylphenyl)phenol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol consists of a phenolic core substituted with bromine and chloro-methyl groups, which contribute to its distinct chemical reactivity and biological activity.

In the realm of pharmaceutical research, the synthesis and characterization of such heterocyclic compounds are of paramount importance. The presence of bromine and chlorine atoms in the molecule enhances its utility as an intermediate in the synthesis of more complex pharmacophores. These substituents not only influence the electronic properties of the aromatic ring but also play a crucial role in modulating its interactions with biological targets. The phenolic hydroxyl group, a key functional moiety, is particularly significant for its ability to engage in hydrogen bonding, a critical factor in drug-receptor binding affinity.

Recent studies have highlighted the potential of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol as a versatile scaffold for developing novel therapeutic agents. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it may exhibit similar pharmacological effects. For instance, compounds with similar halogenated aromatic cores have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom, in particular, is known to enhance metabolic stability and improve oral bioavailability, making it an attractive feature for drug candidates.

The synthesis of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to construct the desired molecular framework efficiently. These techniques not only streamline the synthetic process but also allow for modular modifications, enabling chemists to explore a wide range of analogs with tailored biological activities.

From a medicinal chemistry perspective, the exploration of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol has opened new avenues for drug discovery. Computational modeling and high-throughput screening have been instrumental in identifying potential lead compounds derived from this scaffold. By leveraging these computational tools, researchers can predict binding affinities and optimize molecular structures to enhance target engagement. Such approaches are particularly valuable in accelerating the drug development pipeline, reducing time-to-market for novel therapeutics.

The biological evaluation of 3-Bromo-5-(2-chloro-4-methylphenyl)phenol has revealed promising preliminary results. In vitro assays have demonstrated its interaction with various enzymes and receptors, suggesting multiple mechanisms of action. These findings align with emerging research trends that emphasize polypharmacicity—targeting multiple disease pathways simultaneously—as a strategy for improving therapeutic outcomes. Additionally, the compound’s stability under physiological conditions makes it a candidate for further preclinical investigations.

The future direction of research involving 3-Bromo-5-(2-chloro-4-methylphenyl)phenol is likely to focus on expanding its pharmacological profile through structural derivatization. By introducing additional functional groups or altering substitution patterns, scientists can fine-tune its biological activity towards specific therapeutic indications. Collaborative efforts between synthetic chemists and biologists will be essential in unraveling the full potential of this compound as a drug candidate.

In conclusion,3-Bromo-5-(2-chloro-4-methylphenyl)phenol represents a significant contribution to the pharmaceutical chemistry landscape. Its unique structural features and promising biological activity make it a valuable asset in the quest for novel therapeutics. As research continues to evolve, this compound is poised to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:1261925-54-5)
A1122668
Purity:99%
Quantity:5g
Price ($):687.0
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